molecular formula C9H7NO3 B13853937 5-Prop-2-ynoxypyridine-2-carboxylic acid

5-Prop-2-ynoxypyridine-2-carboxylic acid

Cat. No.: B13853937
M. Wt: 177.16 g/mol
InChI Key: UISBKVAXCCPZLU-UHFFFAOYSA-N
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Description

5-Prop-2-ynoxypyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by a pyridine ring substituted with a prop-2-ynoxy group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Prop-2-ynoxypyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxypyridine-2-carboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Prop-2-ynoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The prop-2-ynoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Prop-2-ynoxypyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Prop-2-ynoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid:

    Isonicotinic acid: A pyridine derivative with a carboxylic acid group at the 4-position.

Uniqueness

5-Prop-2-ynoxypyridine-2-carboxylic acid is unique due to the presence of the prop-2-ynoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

5-prop-2-ynoxypyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO3/c1-2-5-13-7-3-4-8(9(11)12)10-6-7/h1,3-4,6H,5H2,(H,11,12)

InChI Key

UISBKVAXCCPZLU-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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